molecular formula C21H24N2O3 B15012803 Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

Cat. No.: B15012803
M. Wt: 352.4 g/mol
InChI Key: VOYOKTYMEHICLN-UHFFFAOYSA-N
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Description

Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound belonging to the class of carbamate esters This compound is characterized by the presence of a benzyl group, a pyrrolidine ring, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine in the presence of a base. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance neurotransmission and improve cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

benzyl 2-[(2,5-dimethylphenyl)carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C21H24N2O3/c1-15-10-11-16(2)18(13-15)22-20(24)19-9-6-12-23(19)21(25)26-14-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,19H,6,9,12,14H2,1-2H3,(H,22,24)

InChI Key

VOYOKTYMEHICLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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